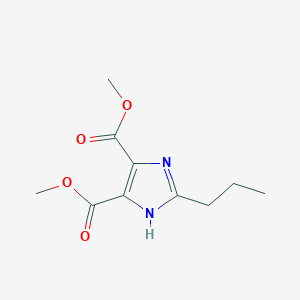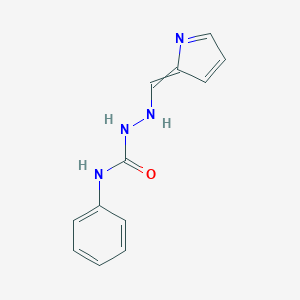
1-Phenyl-3-(pyrrol-2-ylidenemethylamino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(pyrrol-2-ylidenemethylamino)urea, commonly known as PPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been extensively studied for its biochemical and physiological effects. PPU has been synthesized using various methods, and its mechanism of action has been investigated to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of PPU is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and growth. PPU has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
PPU has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PPU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-oxidant effects, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPU has several advantages for lab experiments, including its ease of synthesis and its potential as a therapeutic agent. However, there are also some limitations to its use in lab experiments. One limitation is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on PPU. One area of research is the development of PPU derivatives with improved solubility and bioavailability. Another area of research is the investigation of PPU as a potential treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPU and its potential as a therapeutic agent.
Métodos De Síntesis
PPU can be synthesized using various methods, including the reaction of phenyl isocyanate with pyrrole-2-carboxaldehyde in the presence of ammonium acetate. Another method involves the reaction of phenyl isocyanate with pyrrole-2-carboxylic acid, followed by the reduction of the resulting compound with sodium borohydride. The purity of the synthesized compound can be determined using various techniques, including thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
PPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been investigated for its potential as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells. PPU has also been studied for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.
Propiedades
Número CAS |
113906-09-5 |
|---|---|
Nombre del producto |
1-Phenyl-3-(pyrrol-2-ylidenemethylamino)urea |
Fórmula molecular |
C12H12N4O |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
1-phenyl-3-[(E)-1H-pyrrol-2-ylmethylideneamino]urea |
InChI |
InChI=1S/C12H12N4O/c17-12(15-10-5-2-1-3-6-10)16-14-9-11-7-4-8-13-11/h1-9,13H,(H2,15,16,17)/b14-9+ |
Clave InChI |
STFFGKCREKBHDZ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)NNC=C2C=CC=N2 |
SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=CN2 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NNC=C2C=CC=N2 |
Sinónimos |
pyrrole aldehyde phenyl semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B39590.png)
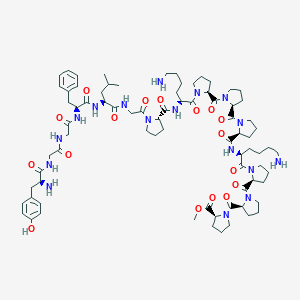
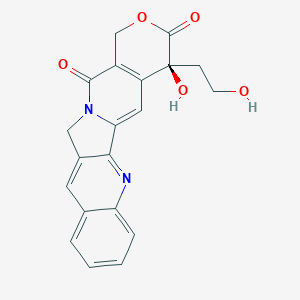
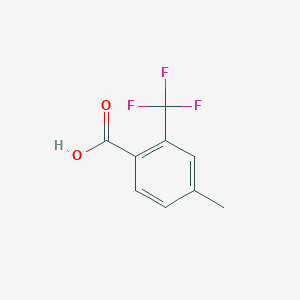
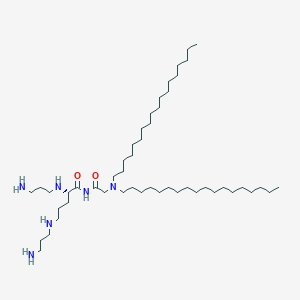
![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)
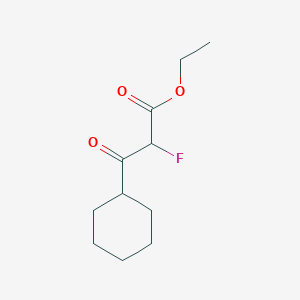
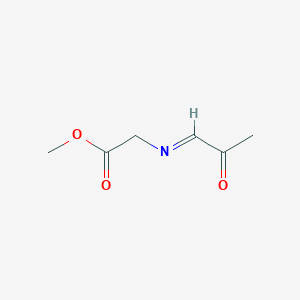
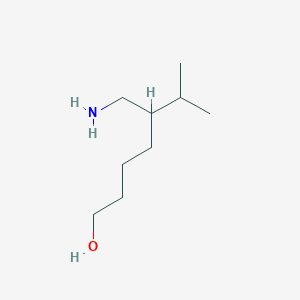
![N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide](/img/structure/B39611.png)

![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)
